1H-Indole, 5-bromo-3-(2-bromoethyl)-

Organic Synthesis Medicinal Chemistry Indole Functionalization

Sourcing monofunctional indoles for complex alkaloid synthesis often requires costly, multi-step protection/deprotection sequences. This 5-bromo, 3-bromoethyl indole provides an immediate solution with orthogonal reactivity handles. - Enables parallel SAR at the 5- and 3- positions from a single precursor. - Eliminates installation steps for the 3-bromoethyl side chain, reducing synthetic route length. - Supports nucleophilic substitution at the 3-ethyl chain while preserving the 5-bromo site for cross-coupling.

Molecular Formula C10H9Br2N
Molecular Weight 302.997
CAS No. 327173-88-6
Cat. No. B2752893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 5-bromo-3-(2-bromoethyl)-
CAS327173-88-6
Molecular FormulaC10H9Br2N
Molecular Weight302.997
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CCBr
InChIInChI=1S/C10H9Br2N/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2
InChIKeyWSEQDUYHYXKRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(2-bromoethyl)-1H-indole: Baseline Profile


1H-Indole, 5-bromo-3-(2-bromoethyl)- (CAS 327173-88-6), with molecular formula C10H9Br2N and molecular weight 302.997 g/mol, is a dibrominated indole derivative featuring bromine atoms at both the 5-position of the indole ring and on the 3-ethyl side chain [1]. This dual-halogenation pattern distinguishes it from simpler indole derivatives and positions the compound as a specialized intermediate in medicinal chemistry and synthetic organic chemistry, particularly for applications requiring site-selective functionalization . The compound is commercially available as a research chemical, typically at 95% purity, and is utilized as a versatile building block for synthesizing more complex indole-containing structures .

Workflow
Orthogonal functionalization via dual halogenation
Selection
Dual-brominated indole building block
Use Context
Medicinal chemistry and synthetic intermediate

5-Bromo-3-(2-bromoethyl)-1H-indole: Substitution Infeasibility


Direct substitution of 1H-Indole, 5-bromo-3-(2-bromoethyl)- with other indole derivatives is not feasible due to its unique dual-brominated architecture, which enables site-specific reactivity that simpler analogs cannot replicate. While 3-(2-bromoethyl)-1H-indole (CAS 3389-21-7) lacks the 5-bromo substituent and 5-bromoindole (CAS 10075-50-0) lacks the bromoethyl side chain, the target compound integrates both functional handles into a single molecular framework . This dual-functionalization capability permits orthogonal synthetic transformations—such as nucleophilic substitution at the 3-bromoethyl group followed by cross-coupling at the 5-bromo position—that are inaccessible using either monofunctional analog alone [1]. Consequently, attempts to replace this compound with simpler indole derivatives would necessitate additional synthetic steps to install the missing functional groups, increasing both synthetic complexity and cost while reducing overall yield [2].

3-(2-Bromoethyl)-1H-indole
Lacks the 5-bromo substituent, limiting cross-coupling orthogonal reactivity. Dual-site architecture not replicable.
5-Bromoindole
Lacks the bromoethyl side chain, preventing direct nucleophilic substitution at C3. Requires additional synthetic steps.

5-Bromo-3-(2-bromoethyl)-1H-indole: Comparative Evidence


Dual Reactive Sites vs. Monofunctional Analogs

1H-Indole, 5-bromo-3-(2-bromoethyl)- possesses two distinct reactive sites (5-bromo on the indole ring and 3-bromoethyl on the side chain) compared to one reactive site in each of its closest commercially available analogs, 3-(2-bromoethyl)-1H-indole (CAS 3389-21-7) and 5-bromoindole (CAS 10075-50-0) [1][2]. This structural difference provides a quantifiable advantage in synthetic efficiency: achieving comparable bifunctional reactivity using monofunctional analogs would require a minimum of two additional synthetic steps (installation of the second functional group) and would likely result in cumulative yield losses characteristic of multi-step sequences [3].

Dual Reactive Sites
Structural comparison
2 reactive sites (C5-Br, C3-CH₂CH₂-Br) vs 1 site in monofunctional analogs
Enables orthogonal functionalization without protecting groups
Reduces synthetic steps compared to sequential monofunctional approaches
Organic Synthesis Medicinal Chemistry Indole Functionalization

Enhanced EAS Reactivity from 5-Bromo Substitution

The 5-bromo substituent on 1H-Indole, 5-bromo-3-(2-bromoethyl)- modulates the electron density of the indole ring system, enhancing its reactivity profile in electrophilic aromatic substitution (EAS) reactions relative to non-brominated analogs. Studies on 5-bromoindole derivatives demonstrate that halogen substitution at the 5-position increases the rate of halogen-metal exchange reactions by approximately 50% compared to unsubstituted indole scaffolds [1][2]. While direct kinetic data for the target compound are not available, this class-level evidence supports the inference that the 5-bromo group confers enhanced reactivity in metal-catalyzed cross-coupling transformations.

EAS Reactivity
Class-level inference
~50% contribution to halogen-metal exchange reactivity (class-level data for 5-bromoindoles)
Supports cross-coupling reactivity screening
No direct kinetic data for target compound
Physical Organic Chemistry Reaction Kinetics Indole Halogenation

Antiproliferative Activity of 3-(2-Bromoethyl) Indole

The 3-(2-bromoethyl) side chain present in 1H-Indole, 5-bromo-3-(2-bromoethyl)- is associated with potent antiproliferative activity against colon cancer cell lines, as demonstrated through direct comparative testing of 3-(2-bromoethyl) indole (BEI-9) versus indole-3-carbinol (I3C) [1]. In SW480 colon cancer cells, 3-(2-bromoethyl) indole at 25 μM completely inhibited cell proliferation after 24-48 hours, while cells treated with vehicle control (DMSO) continued to multiply and fill the growth surface [2]. Furthermore, marked reduction in cell viability was observed at concentrations as low as 12.5 μM, with dose-dependent effects confirmed across multiple concentrations (0.2 μM to 100 μM) [3].

Cell Proliferation
Assay context
BEI-9 analog: complete proliferation inhibition at 25 µM, 24–48 h (SW480 cells)
Supports cell-model endpoint review
Data from 3-(2-bromoethyl)indole analog; target compound untested
Cancer Biology Antiproliferative Screening Indole Pharmacology

Bromoethyl Side Chain: Leaving Group Advantage

The 3-bromoethyl side chain of 1H-Indole, 5-bromo-3-(2-bromoethyl)- provides superior leaving group capability compared to the hydroxyl group in 5-bromoindole-3-ethanol (CAS 3271-76-7, also known as 5-bromo-3-(2-hydroxyethyl)indole) [1]. Bromine functions as a more effective leaving group than hydroxyl in nucleophilic substitution reactions, enabling direct displacement by amines, thiols, and other nucleophiles without requiring prior activation (e.g., tosylation or mesylation) that is necessary for hydroxyl-containing analogs [2]. This difference translates to reduced synthetic steps and higher atom economy in the preparation of 3-aminoethyl and 3-thioethyl indole derivatives.

Leaving Group
Class-level inference
Bromide vs hydroxyl: one fewer activation step for nucleophilic substitution
Streamlines derivatization without tosylation/mesylation
Higher atom economy compared to 5-bromoindole-3-ethanol
Synthetic Methodology Nucleophilic Substitution Indole Derivatization

5-Bromo-3-(2-bromoethyl)-1H-indole: Application Scenarios


Orthogonal Functionalization for Indole Alkaloids

The dual-brominated architecture of 1H-Indole, 5-bromo-3-(2-bromoethyl)- makes it an optimal starting material for synthesizing complex indole alkaloids requiring site-selective modifications [1]. The 3-bromoethyl side chain can be selectively functionalized via nucleophilic substitution (e.g., with amines to form 3-aminoethyl derivatives), while the 5-bromo position remains intact for subsequent palladium-catalyzed cross-coupling reactions [2]. This orthogonal reactivity profile eliminates the need for protecting group strategies and reduces the total synthetic step count compared to using monofunctional indole precursors, which would require separate functional group installation steps [3].

SAR Studies of 5-Bromoindole Pharmacophores

For medicinal chemistry programs investigating the biological effects of 5-bromo substitution on indole-based pharmacophores, this compound provides a uniquely efficient entry point [1]. The presence of both 5-bromo and 3-bromoethyl groups enables parallel SAR exploration: the 5-bromo substituent can be retained or modified via cross-coupling to assess halogen-dependent activity, while the 3-bromoethyl side chain can be independently diversified to probe side-chain SAR [2]. This dual-handle approach allows researchers to evaluate multiple structural variables from a single starting material, accelerating SAR campaign timelines and reducing the number of synthetic routes required [3].

Precursor to Antiproliferative 5-Bromoindole Derivatives

Given the demonstrated antiproliferative activity of the 3-(2-bromoethyl) indole scaffold against colon cancer cell lines at concentrations as low as 12.5 μM [1], 1H-Indole, 5-bromo-3-(2-bromoethyl)- serves as a strategic precursor for generating focused libraries of 3-(2-substituted-ethyl)-5-bromoindole derivatives [2]. The 3-bromoethyl group can be readily displaced by diverse nucleophiles (amines, thiols, alkoxides) to produce structural analogs for biological evaluation, while the 5-bromo substituent may further modulate potency through electronic effects or provide a handle for subsequent diversification [3].

Industrial Synthesis of 2,3-Disubstituted Indoles

In process chemistry and industrial-scale synthesis, the dual-reactive nature of 1H-Indole, 5-bromo-3-(2-bromoethyl)- translates to tangible efficiency gains [1]. As disclosed in patent literature for 2,3-disubstituted indole preparations, bromoindole derivatives serve as key intermediates in multi-step sequences where minimizing step count directly correlates with reduced production costs and higher overall yields [2]. The compound's compatibility with standard alkylation and cross-coupling protocols, combined with its availability as a pre-functionalized building block, makes it suitable for scale-up applications where synthetic economy is paramount [3].

Application
Selection Property
Validation Focus
Orthogonal Functionalization
Dual halogenation architecture
Sequential reactivity without protecting groups
SAR Studies
Modular functionalization handles
Independent diversification at C3 and C5
Cell-Model Research
Bromoethyl side-chain lability
Cell-viability endpoint validation
Industrial Synthesis
Pre-functionalized building block
Step-count reduction and process scalability

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